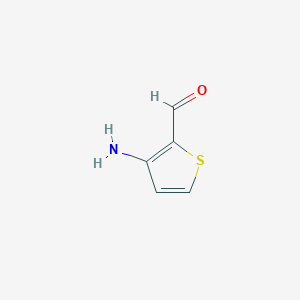

3-Aminothiophene-2-carbaldehyde

Beschreibung

Historical Context and Early Investigations

The accessibility of polysubstituted 2-aminothiophenes, including 3-aminothiophene-2-carbaldehyde, is largely credited to the work of German chemist Karl Gewald. wikipedia.org The Gewald reaction, first reported in 1966, is a one-pot multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org This method provided a straightforward and efficient route to a wide variety of 2-aminothiophenes that were previously difficult to synthesize. wikipedia.orgtubitak.gov.tr

The classical Gewald synthesis typically utilizes activated nitriles like cyanoacetic acid esters or malonodinitrile. nih.govresearchgate.net Over time, variations and modifications of this reaction have expanded its scope, allowing for the synthesis of a broader range of 2-aminothiophene derivatives. nih.govresearchgate.net The development of these synthetic methodologies was a crucial first step, making compounds like this compound readily available for further investigation and application. tubitak.gov.tr

Significance in Modern Chemical Research

This compound serves as a pivotal intermediate in the synthesis of various fused heterocyclic systems, particularly thienopyrimidines. nih.govresearchgate.netnih.gov The thiophene (B33073) moiety is a recognized "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that is frequently found in biologically active compounds and approved drugs. nih.gov

The significance of this compound lies in its ability to undergo cyclization and condensation reactions to form more complex molecular architectures. tubitak.gov.trnih.gov These resulting compounds, especially thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, have demonstrated a wide spectrum of biological activities. nih.govresearchgate.netsemanticscholar.org They have been extensively investigated as potential anticancer agents, often functioning as protein kinase inhibitors, as well as possessing anti-infective, analgesic, and anti-inflammatory properties. semanticscholar.orgyu.edu.jomdpi.com The aldehyde and amino groups on the thiophene ring provide two reactive sites for building these larger, pharmacologically relevant scaffolds. mdpi.com

Overview of Research Directions and Scope

Current research involving this compound and its derivatives is primarily focused on two major areas: medicinal chemistry and materials science.

Medicinal Chemistry: The primary research thrust is the design and synthesis of novel thienopyrimidine derivatives as potential therapeutics. researchgate.netsemanticscholar.org By reacting this compound with various reagents such as formamide, isothiocyanates, or urea (B33335) derivatives, chemists can construct the pyrimidine (B1678525) ring fused to the thiophene core. nih.govnih.gov Subsequent modifications to this core structure allow for the fine-tuning of biological activity, leading to the development of potent and selective drug candidates, particularly in oncology. nih.govsemanticscholar.org

Materials Science: The aminothiophene scaffold is also a building block for functional organic materials. mdpi.com The electron-rich nature of the thiophene ring, combined with the reactive aldehyde group, makes it suitable for creating dyes and pigments. For instance, aminothiophenes are key intermediates for diazotization reactions to produce azo dyes. nih.govnih.gov Furthermore, the structural motifs derived from this compound are explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and fluorescent polymers. mdpi.com

The versatility of this compound ensures its continued importance as a starting material for creating diverse and functionally complex molecules for a wide range of scientific applications.

Physicochemical Properties of Thiophene Aldehydes

This table provides a summary of key physical and chemical properties for this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₅H₅NOS | 127.16 | - | - | - |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | Colorless liquid | - | 198 |

| 3-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18 | Colorless to pale yellow liquid | - | - |

| 3-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | Liquid | - | 194-196 |

| 3-Aminobenzo[b]thiophene-2-carbaldehyde | C₉H₇NOS | 177.22 | Solid | - | - |

Data compiled from various sources. bldpharm.comsigmaaldrich.comwikipedia.orgontosight.aisigmaaldrich.com Boiling point is at atmospheric pressure unless otherwise noted.

Spectroscopic Data Highlights

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for confirming the structure of synthesized compounds. Below are typical chemical shift ranges observed for protons in thiophene derivatives.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehyde Proton (-CHO) | 9.6 - 10.2 | 183 - 186 |

| Aromatic Protons (Thiophene Ring) | 7.0 - 8.0 | 120 - 145 |

| Amino Protons (-NH₂) | 3.5 - 8.2 (often broad) | - |

| Methyl Protons (-CH₃) | 2.4 - 2.8 | 15 - 25 |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule. The data presented are general ranges. rsc.orgrsc.orgmdpi.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-aminothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKHKHXIIAGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355991 | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-01-1 | |

| Record name | 3-Amino-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56489-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal the number and proximity of neighboring protons. The expected ¹H NMR spectrum of 3-Aminothiophene-2-carbaldehyde would display distinct signals corresponding to the aldehyde, amine, and thiophene (B33073) ring protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as a pair of doublets, a characteristic AB spin system. The proton at the C-5 position (H-5) would likely resonate further downfield than the proton at the C-4 position (H-4) due to the electronic effects of the adjacent sulfur atom and the formyl group. The coupling between these two adjacent protons (³JHH) typically falls within the range of 5-6 Hz for thiophene systems.

Amine Protons (-NH₂): The protons of the primary amine group generally appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed in the range of δ 4.0-6.0 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other protic species.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| H-5 | 7.4 - 7.8 | Doublet (d) | ~5-6 |

| H-4 | 6.8 - 7.2 | Doublet (d) | ~5-6 |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 180-190 ppm. libretexts.org

Thiophene Ring Carbons: The five-membered ring contains four carbon atoms. The carbon attached to the formyl group (C-2) and the carbon attached to the amino group (C-3) would be significantly influenced by these substituents. C-3, bearing the electron-donating amino group, would be shielded, while C-2, attached to the electron-withdrawing aldehyde group, would be deshielded. The unsubstituted carbons, C-4 and C-5, would resonate in the typical aromatic/heteroaromatic region (δ 115-140 ppm). libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 190 |

| C-3 | 145 - 155 |

| C-5 | 130 - 140 |

| C-4 | 120 - 130 |

| C-2 | 115 - 125 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, confirming their one-bond connectivity.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations for structural confirmation would include:

A correlation between the aldehyde proton (-CHO) and the C-2 carbon.

Correlations from H-4 to C-2, C-3, and C-5.

Correlations from H-5 to C-3 and C-4.

Correlations from the amine protons (-NH₂) to C-2 and C-3. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₅H₅NOS) is 127 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 127. The fragmentation of aromatic aldehydes is well-characterized and typically involves initial cleavages adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Loss of a Hydrogen Radical (M-1): A prominent peak at m/z 126 would be expected, corresponding to the loss of the aldehydic hydrogen atom to form a stable acylium ion. miamioh.edu

Loss of Carbon Monoxide (M-28): Following the loss of the hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 98.

Loss of the Formyl Radical (M-29): Direct cleavage of the C-C bond between the thiophene ring and the carbonyl group would result in the loss of the formyl radical (•CHO), producing a significant peak at m/z 98. libretexts.org

Further fragmentation of the thiophene ring itself could also occur, though these initial losses are often the most diagnostic for identifying the aldehyde functionality. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 127 | Molecular Ion [M]⁺ |

| 126 | [M-H]⁺ |

| 98 | [M-CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, moderately sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The aldehyde C-H stretch characteristically shows one or two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pub

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected between 1660 and 1700 cm⁻¹. The position is slightly lower than a typical saturated aldehyde due to conjugation with the aminothiophene ring. For comparison, the C=O stretching vibration in thiophene-2-carbaldehyde is reported at 1665 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

N-H Bending: The scissoring vibration of the primary amine group usually results in a moderate to strong band near 1600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Thiophene Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde | C-H Stretch | ~2850, ~2750 | Weak |

| Aldehyde | C=O Stretch | 1660 - 1700 | Strong |

| Primary Amine | N-H Bend | ~1600 | Medium-Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium |

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Planarity: The thiophene ring and its direct substituents are generally planar.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor. In the crystal structure of Methyl-3-aminothiophene-2-carboxylate, the amine participates in both intramolecular N–H···O hydrogen bonds with the adjacent ester group and intermolecular N–H···O and N–H···N hydrogen bonds, which dictate the crystal packing. mdpi.com It is highly probable that this compound would exhibit similar strong intermolecular hydrogen bonding in the solid state, with the amino group acting as a donor and the aldehyde oxygen and the amine nitrogen of adjacent molecules acting as acceptors. These interactions would significantly influence the compound's melting point and solubility.

Table 5: Crystallographic Data for the Related Compound Methyl-3-aminothiophene-2-carboxylate mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | N–H···O and N–H···N hydrogen bonds |

| C–S Bond Lengths (Å) | 1.711 - 1.740 |

| C–N Bond Lengths (Å) | 1.347 - 1.354 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantitative determination of this compound in various matrices, from raw synthesis products to quality control samples. This method offers high resolution, sensitivity, and reproducibility, making it an indispensable tool in the chemical analysis of this compound.

The most common approach for the analysis of this compound and related thiophene derivatives is reverse-phase HPLC. sielc.com In this mode of chromatography, the stationary phase is nonpolar (typically a C18-bonded silica), while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a molecule like this compound, the retention time is influenced by its polarity, which is determined by the amino and aldehyde functional groups, as well as the thiophene ring.

A typical HPLC method for the purity and quantitative analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like phosphate or acetate buffer. The buffer is used to control the pH of the mobile phase, which can be crucial for achieving good peak shape and resolution, especially for a compound with an amino group that can exist in a protonated state. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to ensure the efficient elution of the main compound and any potential impurities with different polarities.

Detection is most commonly achieved using a UV-Vis detector, as the thiophene ring and the carbaldehyde group in this compound confer significant UV absorbance. The selection of an appropriate detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound.

Detailed Research Findings

While specific, in-depth research articles detailing the HPLC analysis of this compound are not extensively published, the analytical principles are well-established based on studies of analogous compounds. For instance, methods developed for other functionalized thiophenes provide a strong basis for establishing a robust analytical procedure. mdpi.com The validation of such an HPLC method would typically involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ), in accordance with ICH guidelines. researchgate.net

The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis, on the other hand, relies on the creation of a calibration curve using standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Below are representative data tables outlining a hypothetical, yet scientifically plausible, HPLC method and its validation parameters for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Expected Retention Time | ~ 8.5 min |

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from known impurities or degradation products |

These tables illustrate the typical parameters and expected performance of a well-developed HPLC method for the quality control of this compound. The precise conditions would need to be optimized and validated in a laboratory setting to ensure their suitability for a specific application.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery and design for evaluating the binding affinity and interaction patterns of compounds like 3-Aminothiophene-2-carbaldehyde with biological targets.

In simulations, this compound is docked into the active site of a target protein to assess its potential as an inhibitor. The simulations calculate a binding energy score, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable protein-ligand complex. The analysis also reveals specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For instance, the amino group and the carbaldehyde oxygen of this compound are potential sites for forming hydrogen bonds, which are critical for stabilizing the complex nih.govnih.gov. Studies on similar thiophene (B33073) derivatives have shown that the thiophene ring can participate in hydrophobic interactions within the binding pocket of an enzyme nih.gov.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) | 550 nM |

| Interacting Residues (Hydrogen Bonds) | ASP128, GLU210 |

| Interacting Residues (Hydrophobic) | LEU78, VAL112, PHE214 |

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules.

The stability of the this compound-protein complex is assessed by analyzing trajectories generated during the simulation. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the simulation period indicates that the complex has reached equilibrium and remains stable nih.gov. Another parameter, the Radius of Gyration (Rg), is used to evaluate the compactness of the protein structure. Minimal fluctuations in Rg suggest that the protein maintains its structural integrity upon ligand binding nih.gov. These simulations confirm whether the binding pose predicted by docking is maintained over time.

| Parameter | Average Value | Description |

|---|---|---|

| Protein RMSD (nm) | 0.25 ± 0.05 | Measures the deviation of the protein backbone from its initial structure. |

| Ligand RMSD (nm) | 0.15 ± 0.03 | Measures the stability of the ligand's position within the binding site. |

| Radius of Gyration (Rg) (nm) | 2.1 ± 0.1 | Indicates the compactness of the protein-ligand complex. |

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are instrumental in determining various electronic properties of this compound, such as its reactivity, stability, and spectroscopic characteristics scienceopen.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity wikipedia.orgyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilicity youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability mdpi.com. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.netjoaquinbarroso.com. For this compound, analysis of its frontier orbitals reveals that the HOMO is primarily localized on the amino group and the thiophene ring, while the LUMO is concentrated on the carbaldehyde group. This distribution indicates the likely sites for nucleophilic and electrophilic attack, respectively.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.94 |

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack.

On an ESP map, regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack mdpi.comresearchgate.net. For this compound, the ESP map would show a negative potential around the oxygen atom of the carbaldehyde group, indicating it is a prime site for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic interaction mdpi.com.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice mdpi.com. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a graphical representation of intermolecular contacts.

Reduced Density Gradient (RDG) analysis complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space mdpi.comchemrxiv.orgscielo.org.mx. RDG plots show isosurfaces corresponding to different interaction types: blue for strong hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes mdpi.com. For this compound, these analyses would reveal the presence of N-H···O hydrogen bonds between the amino and carbaldehyde groups of neighboring molecules, as well as weaker C-H···S interactions, which collectively stabilize the crystal structure.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| S···H / H···S | 12.5 |

| C···H / H···C | 9.7 |

| Other | 6.8 |

Energy Framework Analysis for Interaction Energies in Crystal Packing

The interaction energies are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction crystalexplorer.netrasayanjournal.co.in. Different colors are used to represent the nature of the dominant energy component: red for electrostatic and green for dispersion forces. For compounds similar to this compound, studies have shown that dispersion energy is often the dominant force in crystal packing, although electrostatic interactions from hydrogen bonds also contribute significantly to the total interaction energy mdpi.comnih.gov. This analysis helps to rationalize the supramolecular architecture and physical properties of the crystal.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -165.8 |

| Dispersion | -380.5 |

| Repulsion | 355.1 |

| Polarization | -35.2 |

| Total Energy | -226.4 |

Biological and Pharmacological Research Applications

Anticancer Activity and Cytotoxicity Studies

There is no available scientific literature detailing the in vitro evaluation of 3-Aminothiophene-2-carbaldehyde against cancer cell lines such as HCT116, HeLa, HepG2, or A549. Similarly, data regarding its Selectivity Index (SI) against normal cell lines like HUVEC, its potential for inhibiting specific kinases (VEGFR2, TGFβ2, PDGFR, Pim-1, EGFR), or its mechanisms of action, such as the induction of necrosis, are not described for this specific compound. Research in this area is focused on various derivatives, but not the parent aldehyde.

Anti-inflammatory and Analgesic Properties

While this compound itself has not been the subject of direct anti-inflammatory and analgesic studies, it serves as a crucial building block for creating compounds with these properties. For instance, a series of 3-aminothiophene-2-acylhydrazone derivatives , synthesized from the carbaldehyde, have demonstrated significant anti-inflammatory and analgesic potency in research studies. nih.gov These derivatives have shown efficacy in both acute and chronic inflammation models, highlighting the importance of the 3-aminothiophene scaffold in developing new therapeutic agents. nih.gov

Antibacterial Activity

Direct studies on the antibacterial properties of this compound are not found in the available literature. Research into the antibacterial potential of the thiophene (B33073) scaffold has been directed towards other classes of derivatives, such as thiophene-2-carboxamides, which have been synthesized and evaluated against various bacterial strains.

Antioxidant Properties

Derivatives of 3-aminothiophene have demonstrated notable antioxidant activity. Studies have shown that the introduction of specific functional groups to the thiophene core can enhance its radical scavenging capabilities. For instance, the synthesis of novel aminocarbonitrile derivatives incorporating carbohydrate moieties has yielded compounds with significant antioxidant potential. nih.gov The antioxidant activities of these compounds were evaluated using the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, with results indicating that all synthesized compounds displayed significant antioxidant activity. nih.govmdpi.com

The structure-activity relationship (SAR) studies revealed that the antioxidant capacity is influenced by the nature of the substituents. For example, in a series of thiophene-2-carboxamide derivatives, those with an amino group at the 3-position (3-amino thiophene-2-carboxamide) exhibited higher antioxidant activity compared to those with hydroxyl or methyl groups at the same position. nih.gov Specifically, derivative 7a showed a significant inhibition percentage of 62.0% in the ABTS assay. nih.gov Furthermore, research on L-3-hydroxytyrosine templated urea (B33335)/thiourea (B124793) derivatives has shown that compounds with 4-fluoro and 4-nitro substitutions (for urea derivatives) and 3-chloro and 4-fluoro substitutions (for thiourea derivatives) exhibit promising antioxidant activity. nih.gov The acylation of cyanidin-3-O-glucoside has also been shown to improve its antioxidant properties in both aqueous and lipid systems. mdpi.com

Interactive Table: Antioxidant Activity of Thiophene Derivatives

| Compound Type | Key Substituents | Antioxidant Activity | Reference |

|---|---|---|---|

| Aminocarbonitrile Derivatives | Carbohydrate moieties | Significant | nih.gov |

| 3-Amino thiophene-2-carboxamide | Amino group at C3 | High (62.0% inhibition) | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide | Hydroxyl group at C3 | Moderate (28.4-54.9% inhibition) | nih.gov |

| 3-Methyl thiophene-2-carboxamide | Methyl group at C3 | Low (12.0-22.9% inhibition) | nih.gov |

| Urea Derivatives | 4-Fluoro & 4-nitro groups | Promising | nih.gov |

| Thiourea Derivatives | 3-Chloro & 4-fluoro groups | Promising | nih.gov |

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of 3-aminothiophene have emerged as potential antiangiogenic agents. For example, 3-aminothiophene-2-carboxylic acid-based molecules have been identified as angiogenesis inhibitors through in vivo phenotypic screening in zebrafish. researchgate.net

Thiophene-3-carboxamide (B1338676) derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. researchgate.netnih.gov One study reported a compound, 14d, which not only showed excellent anti-proliferative activity against several cancer cell lines but also effectively inhibited VEGFR-2 with an IC50 value of 191.1 nM. nih.gov This compound was found to inhibit colony formation, cell migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov Another study found that a thiophene-3-carboxamide derivative, compound 7f, displayed 1.2 times the VEGFR-2 inhibitory activity of the known drug sorafenib. researchgate.net The antiangiogenic potential of this compound was further demonstrated by its ability to lower the level of VEGF-A and inhibit cell migration. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. 2-Aminothiophene derivatives have shown significant promise as antileishmanial agents. mdpi.comnih.govnih.gov These compounds have been shown to be effective against both the promastigote and amastigote forms of Leishmania amazonensis. mdpi.comnih.gov

Studies have demonstrated that the antileishmanial effect of some 2-aminothiophene derivatives is associated with the induction of apoptosis-like cell death in the parasites and immunomodulation. nih.govresearchgate.net For instance, the derivative SB-200 was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes. nih.gov The anti-amastigote activity of SB-200 was linked to in vitro immunomodulation. nih.gov Furthermore, research has identified that the 5-nitrothiophene-2-carboxamide (B1296742) (5N2C) functionality is important for antileishmanial activity. dur.ac.uk The bioactivation of this series of compounds by a type I nitroreductase in Leishmania appears to be a key part of their mechanism of action. dur.ac.uk Additionally, 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase (B13392206) in Leishmania donovani. nih.gov

Interactive Table: Antileishmanial Activity of Thiophene Derivatives

| Compound | Leishmania Species | IC50 (µM) - Promastigotes | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 8CN | L. amazonensis | 1.2 | >20.8 | mdpi.com |

| SB-200 | L. braziliensis | 4.25 | - | nih.gov |

| SB-200 | L. major | 4.65 | - | nih.gov |

Inhibition of Bacterial Cystathionine-γ-lyase

Bacterial cystathionine-γ-lyase (bCSE) is an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress and antibiotics. researchgate.netmdpi.comnih.gov Inhibiting this enzyme can enhance the efficacy of antibiotics. researchgate.netmdpi.comnih.gov Derivatives of 3-aminothiophene have been developed as inhibitors of bCSE. researchgate.netmdpi.comnih.gov

Specifically, 6-bromoindole- and 6-bromoindazole-based inhibitors containing a 3-aminothiophene-2-carboxylate moiety have been synthesized. mdpi.comnih.gov One such inhibitor, MNS1, which is a 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene, showed a dissociation constant of 0.5 μM with bCSE from Staphylococcus aureus and was found to effectively potentiate the antibacterial effect of gentamicin. cardiosomatics.ru These findings highlight the potential of aminothiophene derivatives to combat antibiotic resistance by targeting bacterial defense mechanisms. researchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. nih.govacs.org SAR studies have been crucial in optimizing the therapeutic potential of these compounds. nih.gov

For instance, in the context of antileishmanial activity, the presence of a cycloalkyl ring fused to the thiophene ring at the C-4 and C-5 positions, and increasing its size, was found to enhance activity. mdpi.com The substitution of a carbonitrile group at C-3 with a carboxamide or carboxylate group also influenced the activity, particularly in derivatives containing an N-Boc-piperidinyl moiety. mdpi.com

In the development of atypical protein kinase C (aPKC) inhibitors, SAR studies of 2-amino-3-carboxy-4-phenylthiophenes revealed that electron-donating groups on the C-4 aryl moiety are crucial for inhibitory activity. nih.gov Similarly, for inhibitors of bacterial cystathionine (B15957) γ-lyase, modifications to the indole (B1671886) and thiophene components have been explored to enhance potency and selectivity. researchgate.netmdpi.com The introduction of different substituents on the thiophene ring can also affect the bioactivation of these compounds, which is an important consideration in drug design. acs.org

Bioisosteric Replacements (e.g., S-Se bioisosterism)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of aminothiophene derivatives, the replacement of the sulfur atom in the thiophene ring with selenium to form an aminoselenophene has been investigated. mdpi.com

Specifically, the synthesis of 2-aminoselenophene-indole hybrids was undertaken to explore the impact of S-Se bioisosterism on antileishmanial activity. mdpi.com This strategy allows for the fine-tuning of the electronic and steric properties of the molecule, which can lead to altered biological activity. The concept of bioisosterism extends to replacing other parts of the molecule as well, such as exchanging a benzothiophene (B83047) scaffold for a benzofuran, which is a known bioisostere. researchgate.net This approach has been used to identify novel antiviral agents. researchgate.net

Applications in Materials Science and Agrochemicals

Development of Photo-chromic Materials

Currently, there is a lack of direct scientific literature demonstrating the use of 3-Aminothiophene-2-carbaldehyde in the development of photochromic materials. Research in this area tends to focus on other thiophene (B33073) derivatives.

Role in Agrochemical Synthesis

This compound serves as a crucial starting material for the synthesis of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines, which are classes of compounds that have shown promise as potent agrochemical agents, particularly as insecticides. researchgate.netnih.gov

The synthesis of these fused heterocyclic systems often involves the condensation of this compound with other reagents to build the additional rings onto the thiophene core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized from methyl 3-aminothiophene-2-carboxylate, a closely related derivative of this compound. bibliomed.org These thienopyrimidine structures are recognized for a wide spectrum of biological activities. nih.govnih.gov

Research has demonstrated the insecticidal potential of these synthesized compounds. Thieno[2,3-b]pyridines, derived from precursors like this compound, have been evaluated for their effectiveness against agricultural pests. researchgate.netnih.gov

Insecticidal Activity of Thieno[2,3-b]pyridine Derivatives

| Compound Type | Target Pest | Activity Noted | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridines | Aonidiella aurantii (California red scale) | Promising results against nymphs and adult females. | researchgate.net |

| Thieno[2,3-b]pyridines | Aphis gossypii (Cotton aphid) | Some compounds showed promising insecticidal activity. | nih.gov |

Furthermore, the versatility of the this compound scaffold allows for the creation of diverse libraries of compounds. For example, the reaction of 3-aminothiophene precursors with various reagents can lead to the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones and pyrido[3',2':4,5]thieno[3,2-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazinones, which have also been investigated for their insecticidal properties. researchgate.net Compounds containing a 4-chlorophenyl scaffold, which can be incorporated into the final molecule, have shown particularly noteworthy activity against Aonidiella aurantii. researchgate.net

Synthesized Agrochemical Scaffolds from Thiophene Precursors

| Precursor Scaffold | Synthesized Scaffold | Potential Application | Reference |

|---|---|---|---|

| 3-Aminothiophene | Thieno[3,2-d]pyrimidine | Insecticidal | bibliomed.org |

| 3-Aminothiophene | Thieno[2,3-b]pyridine | Insecticidal | researchgate.netnih.gov |

| Thieno[2,3-b]pyridine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone | Insecticidal | researchgate.net |

| Thieno[2,3-b]pyridine | Pyrido[3',2':4,5]thieno[3,2-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazinone | Insecticidal | researchgate.net |

The continued exploration of derivatives synthesized from this compound holds potential for the development of new and effective crop protection agents.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of 3-aminothiophene-2-carbaldehyde and its derivatives is a cornerstone of its utility. While the Gewald reaction has been a workhorse for creating 2-aminothiophenes, the quest for more efficient, versatile, and environmentally benign synthetic methods is ongoing. wikipedia.orgorganic-chemistry.org Future research in this area is likely to focus on several key aspects:

Catalyst Innovation: The development of novel catalysts could significantly enhance the efficiency and selectivity of existing reactions. Research into N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a catalyst has already shown promise in improving yields and simplifying reaction conditions for Gewald-type reactions. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been demonstrated to reduce reaction times and improve yields in the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org Further exploration of microwave-assisted organic synthesis (MAOS) for this compound could lead to rapid and efficient library generation for screening purposes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound and its derivatives for flow chemistry setups could enable large-scale production for pharmaceutical applications.

Domino and Multicomponent Reactions: Designing novel domino or multicomponent reactions that lead to the core this compound structure or its complex derivatives in a single pot would significantly improve synthetic efficiency and reduce waste. Recent approaches have demonstrated the utility of such reactions for constructing functionalized aminothiophenes. acs.org

Exploration of New Biological Targets

Derivatives of this compound, particularly the fused thieno[2,3-b]pyridines, have shown a broad range of pharmacological activities. mdpi.com The exploration of new biological targets for these compounds is a vibrant area of research with the potential to address unmet medical needs.

Initial high-throughput screening campaigns have identified 3-amino-thieno[2,3-b]pyridines as inhibitors of c-Src, a non-receptor tyrosine kinase implicated in cancer progression. nih.gov This has spurred further investigation into their potential as anticancer agents. mdpi.comekb.eg Research has also highlighted the antimicrobial and anticancer properties of various thieno[2,3-b]pyridine-based compounds. ekb.eg

Future efforts will likely focus on:

Kinase Inhibition: Given the success in targeting c-Src, a broader screening against the human kinome could reveal novel kinase targets for this compound derivatives, potentially leading to new treatments for various cancers and inflammatory diseases.

Antimicrobial Drug Resistance: The discovery of thiophene (B33073) derivatives with activity against drug-resistant Gram-negative bacteria opens up a critical avenue of research in the face of the growing threat of antimicrobial resistance. frontiersin.org Further studies will aim to elucidate their mechanism of action and optimize their efficacy against a wider range of resistant strains.

Antiviral Applications: Thienopyrimidine derivatives have demonstrated antiviral activity, including against HIV-1 non-nucleoside reverse transcriptase. nih.govmdpi.com Screening libraries of this compound derivatives against a panel of viral targets could identify new lead compounds for antiviral drug development. For instance, thiophene derivatives have been identified as potent Ebola virus entry inhibitors. acs.org

Neurodegenerative Diseases: The central nervous system (CNS) is another promising area, with some pyridine (B92270) derivatives showing potential for treating CNS disorders. mdpi.com Investigating the ability of this compound derivatives to modulate targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's could yield novel therapeutic strategies.

Advanced Computational Modeling and AI-driven Drug Discovery

The integration of computational modeling and artificial intelligence (AI) is revolutionizing drug discovery, and its application to this compound research holds immense promise. nih.govnih.gov These technologies can accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action.

Key applications in this domain include:

Virtual High-Throughput Screening (vHTS): Computational methods can be used to screen vast virtual libraries of this compound derivatives against specific biological targets, prioritizing a smaller, more manageable set of compounds for experimental validation. mdpi.com

Structure-Activity Relationship (SAR) Studies: Molecular docking and other computational techniques can elucidate the binding modes of active compounds, helping to understand the structural features crucial for their biological activity. nih.gov This knowledge guides the rational design of more potent and selective analogs.

Predictive Modeling: AI and machine learning algorithms can be trained on existing experimental data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel this compound derivatives. nih.govresearchgate.net This can significantly reduce the time and cost associated with preclinical development.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties, expanding the chemical space for exploration. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.govnih.gov The integration of HTS with the chemistry of this compound is crucial for unlocking its full therapeutic potential.

Future directions in this area will involve:

Assay Development: Designing and optimizing robust and sensitive HTS assays for a wider range of biological targets is essential. This includes both biochemical assays (e.g., enzyme inhibition) and cell-based assays that can provide more physiologically relevant data. researchgate.net

Library Synthesis and Curation: The creation of diverse and high-quality compound libraries based on the this compound scaffold is a prerequisite for successful HTS campaigns. These libraries should explore a wide range of chemical space by varying the substituents on the thiophene ring. upenn.edu

Phenotypic Screening: Moving beyond target-based screening, phenotypic screening approaches, where compounds are tested for their effects on cellular or organismal phenotypes, can identify first-in-class drugs with novel mechanisms of action. researchgate.net Applying this to this compound libraries could reveal unexpected therapeutic applications.

Automation and Miniaturization: Advances in automation and miniaturization continue to increase the throughput and reduce the cost of HTS. drugtargetreview.com Adopting these technologies will allow for the screening of even larger and more diverse libraries of this compound derivatives.

Q & A

Q. Key Methodological Considerations :

- Purification often involves column chromatography (e.g., CH₂Cl₂/MeOH gradients) or reverse-phase HPLC .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 1:1) is critical to avoid over-reaction .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity. For example, the aldehyde proton in this compound derivatives appears at δ 9.8–10.2 ppm, while aromatic protons range from δ 6.5–8.0 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional group integrity .

- X-Ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For instance, methyl-3-aminothiophene-2-carboxylate exhibits a planar thiophene ring with intermolecular N–H···O interactions .

Advanced: How can researchers optimize low yields in condensation reactions involving this compound?

Answer:

Low yields (e.g., 47% in compound 3 synthesis ) often stem from:

- Competitive Side Reactions : The aldehyde group may undergo unintended oxidation or dimerization. Using inert atmospheres (N₂/Ar) and catalytic acids (e.g., HCl) minimizes side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, while ethanol balances reactivity and solubility .

- Temperature Control : Reflux conditions (70–80°C) improve kinetics without degrading sensitive intermediates .

Q. Validation Strategy :

- Conduct kinetic studies (e.g., varying time/temperature) and characterize byproducts via LC-MS.

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde carbon in this compound shows high electrophilicity (LUMO ≈ -1.8 eV), favoring nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or thiols .

Case Study :

DFT analysis of methyl-3-aminothiophene-2-carboxylate revealed strong electron-withdrawing effects from the ester group, directing substitutions to the 5-position of the thiophene ring .

Advanced: How can researchers design this compound derivatives for antimicrobial activity?

Answer:

- Structural Modifications :

- Mechanistic Studies :

Example :

Derivatives with -CF₃ substituents showed 4-fold higher activity against E. coli compared to unmodified analogs .

Advanced: How to resolve contradictions in reported melting points of this compound derivatives?

Answer:

Discrepancies (e.g., 213–216°C vs. 223–226°C ) may arise from:

- Polymorphism : Recrystallize compounds from different solvents (e.g., methanol vs. acetonitrile) and analyze via DSC.

- Purity : Use HPLC (≥98% purity threshold) and elemental analysis to confirm consistency .

Best Practice :

Report solvent systems and heating rates (e.g., 2°C/min) in melting point determinations.

Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Method | Conditions | Yield (%) | Key Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0–5°C | 60–75 | Scalable, high regioselectivity | Requires anhydrous conditions | |

| Hydrazine Condensation | Ethanol, reflux, 24 h | 47–67 | Mild conditions, versatile | Long reaction time | |

| One-Pot Synthesis | CH₂Cl₂, NaBH₄, room temp | 55–70 | Fast, minimal purification | Limited to specific aldehydes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.